Brodimoprim - 56518-41-3

Brodimoprim

Catalog Number: EVT-261512
CAS Number: 56518-41-3
Molecular Formula: C13H15BrN4O2
Molecular Weight: 339.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brodimoprim (2,4-diamino-5-(3',5'-dimethoxy-4'-bromobenzyl)pyrimidine) is a synthetic diaminobenzylpyrimidine derivative. [, ] It acts as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR). [, , ] This enzyme plays a crucial role in bacterial folate metabolism, which is essential for the synthesis of nucleic acids and proteins. [, , ] As a result, Brodimoprim exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. [, , , ]

Trimethoprim

Compound Description: Trimethoprim is a diaminopyrimidine antibacterial drug that acts as a dihydrofolate reductase (DHFR) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Compound Description: Carbenicillin is a semi-synthetic penicillin antibiotic with a broader spectrum of activity compared to penicillin G. It is effective against certain Gram-negative bacteria, including Pseudomonas aeruginosa. []

Relevance: The research paper explores the synergistic antibacterial activity of Brodimoprim with various antibiotics, including Carbenicillin. Combining sub-inhibitory concentrations of Brodimoprim with Carbenicillin exhibited synergy against Enterococcus faecalis strains, enhancing their bactericidal effects. []

Gentamicin

Compound Description: Gentamicin is an aminoglycoside antibiotic that disrupts bacterial protein synthesis. It exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria. []

Relevance: Similar to Carbenicillin, the study investigated the synergistic potential of Brodimoprim with Gentamicin. Combining sub-inhibitory concentrations of Brodimoprim with Gentamicin demonstrated synergy against Enterococcus faecalis strains. []

Ciprofloxacin

Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. []

Relevance: The research examined the synergistic effects of Brodimoprim with Ciprofloxacin. Similar to the previously mentioned antibiotics, combining sub-inhibitory concentrations of Brodimoprim with Ciprofloxacin resulted in synergy against Enterococcus faecalis. []

Rifampicin

Compound Description: Rifampicin is a rifamycin antibiotic that inhibits bacterial DNA-dependent RNA polymerase, thereby suppressing bacterial RNA synthesis and protein production. []

Relevance: The research investigated the combined antibacterial effects of Brodimoprim with Rifampicin. Similar to Carbenicillin, Gentamicin, and Ciprofloxacin, combining sub-inhibitory concentrations of Brodimoprim with Rifampicin exhibited synergy against Enterococcus faecalis strains. []

Dibromopropamidine isethionate

Compound Description: Dibromopropamidine isethionate is an antiseptic and disinfectant agent. It exhibits a broad spectrum of activity against bacteria, fungi, and protozoa. []

Relevance: The study investigated the combined antibacterial effects of Brodimoprim with Dibromopropamidine isethionate. Unlike the other tested antibiotics, combinations of Brodimoprim with Dibromopropamidine isethionate did not demonstrate bactericidal activity at achievable plasma concentrations. []

Methotrexate

Compound Description: Methotrexate is a folic acid analog and antimetabolite drug. It inhibits dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, which is essential for DNA synthesis and cell division. []

Relevance: Methotrexate serves as a reference compound in the study investigating the interactions of Brodimoprim analogs with Lactobacillus casei dihydrofolate reductase (DHFR) using 1H/15N HSQC NMR spectroscopy. The binding affinity and interactions of Brodimoprim analogs with DHFR are compared to those of Methotrexate, providing insights into the structural features influencing DHFR inhibition. []

Compound Description: This compound is a rationally designed analog of Brodimoprim incorporating a carboxylate group at the 4-position of the benzyl ring. []

Relevance: The Brodimoprim-4-carboxylate analog was designed to enhance interactions with the target enzyme, dihydrofolate reductase (DHFR). Studies demonstrated specific interactions between the carboxylate group and the conserved Arg57 residue in DHFR, leading to improved binding affinity compared to Brodimoprim. []

Compound Description: This analog of Brodimoprim features a carboxylate group at the 6-position of the benzyl ring. []

Brodimoprim-4,6-dicarboxylate

Compound Description: This analog incorporates carboxylate groups at both the 4- and 6-positions of the Brodimoprim benzyl ring. []

Relevance: The Brodimoprim-4,6-dicarboxylate analog was designed to further enhance interactions with DHFR. NMR studies confirmed specific interactions between the 4-carboxylate group and Arg57, similar to the Brodimoprim-4-carboxylate analog. The presence of the 6-carboxylate group did not hinder this interaction, suggesting the potential for additional interactions with other residues in the DHFR binding site. []

Compound Description: Doxycycline is a tetracycline antibiotic that inhibits bacterial protein synthesis. [, , , , ]

Relevance: Doxycycline serves as a comparator drug in several clinical trials evaluating the efficacy and tolerability of Brodimoprim for treating respiratory tract infections. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Doxycycline to assess its therapeutic potential. [, , , , ]

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, , , ]

Relevance: Erythromycin is used as a comparator drug in clinical trials evaluating the efficacy and tolerability of Brodimoprim for respiratory tract infections, including pharyngotonsillitis and acute lower respiratory tract infections. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Erythromycin. [, , , ]

Amoxicillin/Clavulanic acid

Compound Description: Amoxicillin is a penicillin-type antibiotic, and Clavulanic acid is a beta-lactamase inhibitor. The combination expands the spectrum of activity of Amoxicillin to include bacteria that produce beta-lactamases, enzymes that can break down penicillin-type antibiotics. [, ]

Relevance: The combination of Amoxicillin and Clavulanic acid was used as a comparator drug in clinical trials assessing the efficacy and tolerability of Brodimoprim for treating respiratory tract infections, particularly otitis media and sinusitis. [, ]

Compound Description: Cefaclor is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. []

Relevance: Cefaclor serves as a comparator drug in a clinical trial evaluating the efficacy and tolerability of Brodimoprim for treating bacterial otitis media in children. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Cefaclor. []

Compound Description: Co-trimoxazole is a combination antibiotic containing Trimethoprim and Sulfamethoxazole. Trimethoprim inhibits dihydrofolate reductase (DHFR), and Sulfamethoxazole inhibits dihydropteroate synthase (DHPS), both essential enzymes in bacterial folate synthesis. [, , ]

Relevance: Co-trimoxazole is used as a comparator drug in clinical trials assessing the efficacy and tolerability of Brodimoprim for treating respiratory tract infections. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Co-trimoxazole. Additionally, the research discusses the clinical status of Co-trimoxazole compared to monotherapy with Trimethoprim or Brodimoprim, highlighting the advantages of the individual diaminopyrimidines. [, , ]

Norfloxacin

Compound Description: Norfloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. []

Relevance: Norfloxacin serves as a comparator drug in a clinical trial evaluating the efficacy and tolerability of Brodimoprim for treating bacterial urinary tract infections. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Norfloxacin. []

Roxithromycin

Compound Description: Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. []

Relevance: Roxithromycin is used as a comparator drug in a clinical trial assessing the efficacy and tolerability of Brodimoprim for treating acute sinusitis of bacterial origin in adults. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Roxithromycin. []

Metioprim

Compound Description: Metioprim is a diaminopyrimidine antibacterial drug that inhibits dihydrofolate reductase (DHFR). [, ]

Relevance: Metioprim is a structural analog of Brodimoprim and Trimethoprim, sharing the diaminopyrimidine core responsible for DHFR inhibition. The research compares the activity of Metioprim and Brodimoprim, alone and in combination with sulfonamides, against anaerobic bacteria and mycobacteria. [, ]

Sulfamerazine

Compound Description: Sulfamerazine is a sulfonamide antibiotic that inhibits dihydropteroate synthase (DHPS), an enzyme involved in bacterial folate synthesis. []

Relevance: Sulfamerazine is used in combination with Brodimoprim and Metioprim in experiments investigating their synergistic antibacterial activity. []

Dapsone

Compound Description: Dapsone is a sulfone antibiotic commonly used in the treatment of leprosy. It acts by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. [, , ]

Relevance: The research explores the synergistic antibacterial activity of Brodimoprim in combination with Dapsone against Mycobacterium leprae, the causative agent of leprosy. The combination demonstrates enhanced efficacy in both in vitro and in vivo models. [, , ]

Pyrimethamine

Compound Description: Pyrimethamine is a diaminopyrimidine antiparasitic and antimalarial drug that inhibits dihydrofolate reductase (DHFR). []

Relevance: Pyrimethamine serves as a comparator compound in a preclinical toxicology study comparing the safety profile of Brodimoprim to other dihydrofolate reductase inhibitors. The study reveals that pyrimethamine exhibits toxic effects at considerably lower doses than Brodimoprim and other compared compounds. []

Sulphamethoxazole

Compound Description: Sulfamethoxazole is a sulfonamide antibiotic that inhibits dihydropteroate synthase (DHPS), an enzyme involved in bacterial folate synthesis. It is often used in combination with Trimethoprim (as Co-trimoxazole). [, ]

Relevance: Sulfamethoxazole is mentioned in the context of combination therapy with Brodimoprim and Trimethoprim. The research highlights the potential benefits of combining DHFR inhibitors like Brodimoprim with DHPS inhibitors like Sulfamethoxazole for enhanced antibacterial activity. [, ]

Sulphadiazine

Compound Description: Sulfadiazine is a sulfonamide antibiotic that inhibits bacterial dihydropteroate synthase (DHPS). []

Relevance: Sulfadiazine is mentioned in a study investigating the uptake and intracellular localization of antimicrobial agents, including sulfonamides and trimethoprims, in human peripheral blood leukocytes. The study explores the potential of these drugs to accumulate within leukocytes and their implications for treating intracellular pathogens. []

Sulphamerazine

Compound Description: Sulfamerazine is a sulfonamide antibiotic that inhibits dihydropteroate synthase (DHPS) in bacteria. []

Relevance: Similar to Sulfadiazine, Sulfamerazine is included in a study examining the uptake and intracellular localization of antimicrobial agents, including sulfonamides and trimethoprims, in human peripheral blood leukocytes. The research investigates the ability of these drugs to penetrate leukocytes and their potential for treating intracellular infections. []

Source and Classification

Brodimoprim is derived from structural modifications of trimethoprim, which itself is a well-known antibiotic. It falls under the category of small molecule drugs and is specifically targeted towards dihydrofolate reductase, an enzyme critical for folate metabolism in bacteria . Brodimoprim has been approved for clinical use since June 13, 1996, and is marketed under various names, including Hyprim .

Synthesis Analysis

The synthesis of brodimoprim involves several intricate steps that convert starting materials into the final product. The synthesis pathway can be summarized as follows:

  1. Starting Material: Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate is treated with hydroxylamine in polyphosphoric acid to form a hydroxamide.
  2. Formation of Methyl Ester: The hydroxamide undergoes further treatment to yield methyl 4-amino-3,5-dimethoxybenzoate.
  3. Bromination: A Sandmeyer reaction is performed to convert this compound into methyl 4-bromo-3,5-dimethoxybenzoate.
  4. Saponification: The ester undergoes saponification to form 4-bromo-3,5-dimethoxybenzoic acid.
  5. Halogenation: This acid is then halogenated using thionyl chloride to produce 4-bromo-3,5-dimethoxybenzoyl chloride.
  6. Reduction: A Rosenmund reduction transforms this intermediate into 4-bromo-3,5-dimethoxybenzaldehyde.
  7. Final Condensation: The aldehyde undergoes Knoevenagel condensation with 3-methoxypropionitrile and subsequently condenses with guanidine to yield brodimoprim .

Technical Parameters

Throughout these synthesis steps, conditions such as temperature control, reaction times, and specific solvent usage are crucial for optimizing yields and purity of the final product.

Molecular Structure Analysis

Brodimoprim's molecular structure features a pyrimidine ring substituted with a bromo and methoxy group on an aromatic ring. The structure can be depicted as follows:

  • Molecular Formula: C13H15BrN4O2C_{13}H_{15}BrN_{4}O_{2}
  • Key Structural Features:
    • A pyrimidine core which is essential for its biological activity.
    • A bromo substituent which enhances its antibacterial properties.
    • Methoxy groups that contribute to its lipophilicity, aiding in membrane penetration.

The molecular geometry allows for effective binding to the active site of dihydrofolate reductase, inhibiting its function .

Chemical Reactions Analysis

Brodimoprim participates in various chemical reactions that are significant for its synthesis and potential modifications:

  1. Oxidation and Reduction: It can undergo oxidation or reduction reactions depending on the reagents used.
  2. Substitution Reactions: The bromine atom can be substituted with other functional groups under suitable conditions.
  3. Reagents Used: Common reagents include thionyl chloride for halogenation and hydroxylamine for forming hydroxamides.

These reactions are essential not only for synthesizing brodimoprim but also for developing analogs that may enhance its efficacy or reduce resistance .

Mechanism of Action

Brodimoprim exerts its antibacterial effects primarily through the inhibition of dihydrofolate reductase (DHFR). This enzyme plays a critical role in the folic acid synthesis pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate.

Key Mechanistic Details

  • Target Enzyme: Dihydrofolate reductase
  • Inhibition Process:
    • Brodimoprim binds competitively to the active site of DHFR.
    • This binding prevents the conversion of dihydrofolate into tetrahydrofolate, leading to a depletion of folate necessary for nucleic acid synthesis.

Pharmacokinetics

Following oral administration, brodimoprim achieves peak serum concentrations that indicate effective systemic absorption and distribution within tissues .

Physical and Chemical Properties Analysis

Brodimoprim exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents; low solubility in water.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties influence its formulation in pharmaceutical preparations and its bioavailability upon administration .

Applications

Brodimoprim has several important applications in clinical settings:

  1. Treatment of Bacterial Infections: It is particularly effective against respiratory tract infections such as sinusitis and otitis media.
  2. Antibacterial Agent: Its mechanism makes it suitable as an alternative or adjunct therapy in cases where traditional antibiotics face resistance.
  3. Research Tool: Used in studies investigating bacterial resistance mechanisms and the development of new antimicrobial agents.

Clinical studies have demonstrated that brodimoprim is at least as effective as other antibiotics while maintaining a favorable safety profile .

Properties

CAS Number

56518-41-3

Product Name

Brodimoprim

IUPAC Name

5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C13H15BrN4O2

Molecular Weight

339.19 g/mol

InChI

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)

InChI Key

BFCRRLMMHNLSCP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N

Solubility

Soluble in DMSO

Synonyms

2,4-diamino-5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine
brodimoprim
Ro 10-5970
Ro-10-5970

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.